Arteanuine B

CAS No.:

Cat. No.: VC1580630

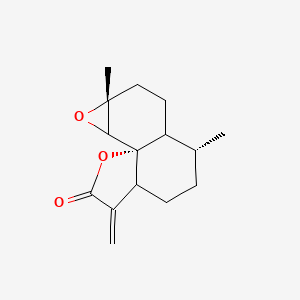

Molecular Formula: C15H20O3

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H20O3 |

|---|---|

| Molecular Weight | 248.32 g/mol |

| IUPAC Name | (1R,8R,12R)-8,12-dimethyl-4-methylidene-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one |

| Standard InChI | InChI=1S/C15H20O3/c1-8-4-5-11-9(2)12(16)17-15(11)10(8)6-7-14(3)13(15)18-14/h8,10-11,13H,2,4-7H2,1,3H3/t8-,10?,11?,13?,14-,15-/m1/s1 |

| Standard InChI Key | QWQSMEDUZQDVLA-DYGVALONSA-N |

| Isomeric SMILES | C[C@@H]1CCC2C(=C)C(=O)O[C@]23C1CC[C@@]4(C3O4)C |

| Canonical SMILES | CC1CCC2C(=C)C(=O)OC23C1CCC4(C3O4)C |

Introduction

Chemical Structure and Properties

Molecular Structure

Arteannuin B is characterized by a complex polycyclic structure with the molecular formula C15H20O3 . The full IUPAC name for the compound is (1R,5S,8R,9S,12R,14R)-8,12-dimethyl-4-methylidene-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one . Its structure features a lactone moiety that is believed to contribute significantly to its biological activities.

The SMILES notation for Arteannuin B is:

C[C@@H]1CC[C@H]2C(=C)C(=O)O[C@]23[C@H]1CC[C@@]4([C@H]3O4)C

Physical and Chemical Properties

The key physical and chemical properties of Arteannuin B are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C15H20O3 |

| Molecular Weight | 248.32 g/mol |

| InChIKey | QWQSMEDUZQDVLA-KPHNHPKPSA-N |

| Physical State | Crystalline solid |

| Solubility | Soluble in organic solvents |

Analytical Properties

Mass spectrometry analysis of Arteannuin B reveals specific collision cross-section data that can be useful for its identification and characterization:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 249.14853 | 157.2 |

| [M+Na]+ | 271.13047 | 169.7 |

| [M+NH4]+ | 266.17507 | 170.0 |

| [M+K]+ | 287.10441 | 163.4 |

| [M-H]- | 247.13397 | 169.3 |

| [M+Na-2H]- | 269.11592 | 162.6 |

| [M]+ | 248.14070 | 164.0 |

| [M]- | 248.14180 | 164.0 |

These analytical parameters are essential for the accurate identification and quantification of Arteannuin B in complex biological matrices .

Isolation and Synthesis

Natural Sources

Arteannuin B is primarily isolated from Artemisia annua, although it may be present in other Artemisia species as well. The concentration of Arteannuin B in the plant material varies depending on geographical location, growth conditions, harvest time, and plant part utilized .

Extraction and Isolation Methods

The isolation of Arteannuin B from plant material typically involves a multi-step process. According to available research, the compound is isolated from Artemisia annua through chromatographic purification followed by spectral elucidation . The general procedure includes:

-

Collection and drying of plant material (typically aerial parts)

-

Powdering of the dried plant material

-

Extraction using various solvents

-

Purification through normal phase chromatography (e.g., column chromatography)

-

Further purification using high-performance liquid chromatography (HPLC)

-

Structural confirmation using spectroscopic methods

Chemical Synthesis

Research has been conducted on the chemical synthesis of compounds related to Arteannuin B. A notable example is the synthesis of the 6-epi-arteannuin B skeleton, which involves thermolysis of a readily available photoadduct (2b) that, via a transannular ene reaction, affords the norcadinane sesquiterpene lactone (5a). The exocyclic methylene derivative (5b) of this compound possesses the 6-epi-arteannuin B skeleton .

This synthetic approach provides valuable insights into the chemical nature of Arteannuin B and related compounds, potentially enabling the development of semi-synthetic derivatives with enhanced properties.

Biological Activities

Anticancer Properties

One of the most significant biological activities of Arteannuin B is its anticancer effect, particularly in combination therapy. Research has demonstrated that Arteannuin B enhances the effectiveness of cisplatin (DDP) in non-small cell lung cancer (NSCLC) .

Key findings from cancer research include:

-

Arteannuin B enhances cisplatin effectiveness by increasing Connexin 43 (Cx43) expression in both normal and cisplatin-resistant NSCLC cells

-

The compound increases cisplatin uptake through the upregulation of Cx43

-

Combination therapy with cisplatin and Arteannuin B shows superior therapeutic effects compared to individual treatments, both in vitro and in vivo

-

Mechanistically, Arteannuin B increases intracellular Fe²⁺ levels, promotes calcium influx, and activates gap junction and MAPK (Mitogen-Activated Protein Kinase) pathways

These findings suggest that Arteannuin B may serve as a promising adjuvant in cancer chemotherapy, potentially helping to overcome drug resistance in cancer treatment.

Therapeutic Applications

Cancer Therapy

The most well-documented therapeutic application of Arteannuin B is in cancer treatment. As mentioned previously, Arteannuin B has shown significant potential as an adjuvant to traditional chemotherapeutic agents, particularly cisplatin in non-small cell lung cancer .

The clinical significance of these findings is substantial, as cisplatin resistance is a major challenge in the treatment of advanced NSCLC. The ability of Arteannuin B to enhance cisplatin efficacy and potentially overcome drug resistance represents a promising avenue for improving cancer treatment outcomes.

Key therapeutic implications include:

-

Potential development of Arteannuin B as an adjuvant therapy for cisplatin-resistant cancers

-

Possible reduction in cisplatin dosage when used in combination with Arteannuin B, potentially reducing side effects

-

Novel approach to addressing the challenge of chemotherapy resistance in cancer treatment

Analytical Methods for Identification and Quantification

Spectroscopic Methods

Various spectroscopic techniques are employed for the structural elucidation and identification of Arteannuin B. These include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed information about the compound's structure

-

Mass Spectrometry (MS), which offers information about the molecular weight and fragmentation pattern

-

Infrared (IR) spectroscopy, which helps identify functional groups

The combination of these techniques allows for the unambiguous identification of Arteannuin B and differentiation from structurally related compounds.

Chromatographic Methods

Chromatographic techniques are essential for the isolation, purification, and quantification of Arteannuin B. These include:

-

High-Performance Liquid Chromatography (HPLC), which allows for effective separation and quantification

-

Column Chromatography, used primarily in the initial stages of isolation

-

Thin-Layer Chromatography (TLC), which can be used for preliminary identification and purity assessment

These methods, when combined with appropriate detection systems, enable the accurate quantification of Arteannuin B in complex matrices such as plant extracts and biological samples.

Future Research Directions

Research Gaps

Despite the promising findings related to Arteannuin B, several research gaps remain:

-

Limited understanding of the full spectrum of biological activities beyond cancer applications

-

Incomplete knowledge of the precise molecular mechanisms underlying its effects

-

Need for more comprehensive structure-activity relationship studies

-

Limited clinical data on safety, efficacy, and optimal dosing

Future Perspectives

Future research on Arteannuin B could focus on:

-

Further elucidation of molecular mechanisms using advanced biochemical and molecular biology techniques

-

Development of semi-synthetic derivatives with enhanced properties

-

Exploration of potential synergistic effects with other therapeutic agents

-

Clinical studies to assess safety and efficacy in human subjects

-

Investigation of novel drug delivery systems to improve bioavailability and targeted delivery

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume